5-Bromo-4'-chlorosalicylanilide
Description
Overview of Salicylanilide (B1680751) Scaffold Chemistry
The fundamental structure of a salicylanilide consists of a salicylic (B10762653) acid ring linked to an anilide ring through an amide bond. aosis.co.zawikipedia.org This scaffold provides a versatile platform for chemical modification. The basic chemical structure is composed of a salicylic acid ring and an anilide ring. aosis.co.za Salicylanilide itself is the amide of salicylic acid and aniline (B41778). wikipedia.orgnih.gov
The properties and activity of salicylanilide derivatives can be significantly influenced by the addition of various functional groups to both the salicylic and anilide rings. This adaptability has made the salicylanilide scaffold a subject of extensive investigation in medicinal chemistry.
Significance of Halogenation in Salicylanilide Design and Biological Activity
The introduction of halogen atoms—such as chlorine, bromine, and fluorine—into the salicylanilide structure is a key strategy in drug design. nih.govnih.gov Halogenation can profoundly impact a molecule's physicochemical properties, including its lipophilicity (ability to dissolve in fats and oils), which in turn affects its ability to cross biological membranes. nih.govmdpi.com This modification can also influence how the molecule binds to its biological target, potentially increasing its potency and selectivity. nih.govnih.gov
Halogenated salicylanilides have demonstrated a broad spectrum of biological effects, including anthelmintic (anti-parasitic), antibacterial, and antifungal properties. aosis.co.zanih.govmdpi.com For instance, well-known anthelmintics like niclosamide (B1684120), oxyclozanide (B1678079), and rafoxanide (B1680503) are all chlorinated derivatives of salicylanilide. wikipedia.org Similarly, brominated derivatives have been utilized for their topical antibacterial and antifungal activities. wikipedia.org The presence and position of these halogen atoms are often crucial for the observed biological activity.
Contextualization of 5-Bromo-4'-chlorosalicylanilide within the Halogenated Salicylanilide Landscape
This compound is a specific halogenated salicylanilide that features a bromine atom on the salicylic acid ring and a chlorine atom on the anilide ring. Its chemical formula is C13H9BrClNO2, and it has a molecular weight of 326.57 g/mol . chemimpex.comchemicalbook.com This compound is also known by other names, including 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide. cymitquimica.com
This particular combination of a bromo- and a chloro-substituent places it within a well-studied subgroup of halogenated salicylanilides. Research into compounds with this type of dual halogenation pattern aims to explore the synergistic or unique effects that arise from the presence of different halogens on the two aromatic rings. Studies have shown that this compound exhibits antibacterial properties, making it a subject of interest for the development of new antimicrobial agents. chemimpex.com It is also used in research to study enzyme inhibition and other cellular processes. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H9BrClNO2 | chemimpex.comchemicalbook.com |
| Molecular Weight | 326.57 g/mol | chemimpex.comchemicalbook.com |
| CAS Number | 3679-64-9 | chemimpex.comchemicalbook.com |
| Appearance | White to off-white crystalline solid | chemimpex.com |
| Melting Point | 245 - 248 °C | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190256 | |
| Record name | Bromosalicylchloranilide | |
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Molecular Weight |
326.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-64-9 | |
| Record name | Bromosalicylchloranilide | |
| Source | CAS Common Chemistry | |
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| Record name | Bromosalicylchloranilide | |
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| Record name | Bromochlorosalicylanilide | |
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| Record name | Bromosalicylchloranilide | |
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| Record name | 5-bromo-4'-chlorosalicylanilide | |
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| Record name | BROMOCHLOROSALICYLANILIDE | |
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Synthesis and Derivatization Strategies for 5 Bromo 4 Chlorosalicylanilide
Classical and Modern Synthetic Routes towards 5-Bromo-4'-chlorosalicylanilide
The synthesis of salicylanilides, including the halogenated variants, traditionally involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). For this compound, the core reaction would typically be the acylation of 4-chloroaniline (B138754) with 5-bromosalicylic acid or its activated form, such as an acyl chloride or ester.
A classical approach to a related compound, 5-bromo-2'-methyl-4'-chlorosalicylanilide, involves the direct bromination of the parent salicylanilide (B1680751). prepchem.com In this method, 2'-methyl-4'-chlorosalicylanilide is dissolved in carbon disulfide, and a solution of bromine in the same solvent is added dropwise. prepchem.com This process yields the desired 5-bromo derivative. A similar strategy could be envisioned for the synthesis of this compound, starting from 4'-chlorosalicylanilide.
Modern synthetic strategies often focus on improving yield, purity, and reaction conditions. While specific modern one-pot syntheses for this compound are not extensively detailed in the provided results, the general advancements in amide bond formation and halogenation techniques are applicable. These could include the use of various coupling agents for the amidation step or more selective and milder halogenating agents.
| Starting Material | Reagent | Solvent | Product | Reference |
| 2'-methyl-4'-chlorosalicylanilide | Bromine | Carbon disulfide | 5-bromo-2'-methyl-4'-chloro salicylanilide | prepchem.com |
Development of Novel this compound Analogues and Derivatives
The development of novel analogues of this compound is driven by the quest for compounds with enhanced or specific biological activities. Research in this area involves modifying the core structure by introducing different substituents on either the salicylic acid or the aniline ring. For instance, a study on halogen-rich salicylanilides synthesized a series of 32 novel compounds to investigate their antileishmanial activity. nih.gov
The synthesis of these analogues often follows established routes of amide bond formation, starting from variously substituted salicylic acids and anilines. The derivatization can also occur post-synthesis of the main salicylanilide scaffold. For example, modifications can be made to the hydroxyl or amide groups, or further substitutions can be introduced onto the aromatic rings, provided that reactive sites are available. The development of N-carboxyphenylpyrrole derivatives as HIV fusion inhibitors showcases how modifications to a core structure can lead to potent biological activity. nih.gov Similarly, the synthesis of pyrazoline-substituted curcumin (B1669340) analogs demonstrates a strategy of combining different pharmacophores to enhance anticancer activity. nih.gov
| Analog Type | Synthetic Strategy | Purpose | Reference |
| Halogen-rich salicylanilides | Condensation of substituted salicylic acids and anilines | Antileishmanial agents | nih.gov |
| Quinoline-based combretastatin (B1194345) A-4 analogues | Multi-step synthesis involving quinoline (B57606) moiety | Tubulin polymerization inhibitors | nih.gov |
| 4-Thio-5-bromo-2'-deoxyuridine | Thionation of 5-bromo-2'-deoxyuridine | UVA-induced DNA damage | researchgate.net |
Regioselective Bromination and Chlorination Methodologies in Salicylanilide Synthesis
The position of halogen atoms on the salicylanilide scaffold is crucial for its activity. Therefore, regioselective halogenation is a key aspect of the synthesis of compounds like this compound. The hydroxyl and amide groups of the salicylanilide moiety are ortho-, para-directing activators for electrophilic aromatic substitution. This inherent directing effect often leads to halogenation at specific positions.
In the case of bromination, its selectivity is generally higher compared to chlorination. youtube.commasterorganicchemistry.comucalgary.ca This difference is explained by Hammond's postulate, where the more endothermic bromination reaction has a later transition state that more closely resembles the intermediate carbocation (or radical), thus reflecting the stability differences of the possible intermediates more accurately. masterorganicchemistry.comreddit.com Chlorination, being more exothermic, has an earlier transition state with less charge development, making it less selective. youtube.commasterorganicchemistry.com
Modern methods for regioselective halogenation often employ metal catalysis. For example, palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using N-halosuccinimides as oxidants have been developed. organic-chemistry.org These methods can provide products that are complementary to those from traditional electrophilic aromatic substitution. Another approach involves using fluorinated alcohols as solvents with N-halosuccinimides, which allows for mild and highly regioselective halogenation of arenes and heterocycles. nih.gov
| Halogenation Method | Selectivity Principle | Key Features | Reference |
| Radical Halogenation | Reactivity-Selectivity Principle | Bromination is more selective than chlorination due to its lower reactivity. | youtube.commasterorganicchemistry.com |
| Palladium-Catalyzed Halogenation | C-H Activation | Mild conditions, high regioselectivity, use of N-halosuccinimides. | organic-chemistry.org |
| Halogenation in Fluorinated Alcohols | Solvent Effects | Mild conditions, high yields, applicable to one-pot sequential reactions. | nih.gov |
Sustainable and Environmentally Benign Synthetic Approaches for Halogenated Salicylanilides
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including halogenated salicylanilides. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
For halogenation reactions, the use of elemental halogens like bromine and chlorine poses safety and environmental risks. Sustainable alternatives include the use of N-halosuccinimides (NCS, NBS) which are solid, easier to handle, and can be used in catalytic systems. organic-chemistry.orgnih.gov The development of palladium-catalyzed halogenation using these reagents is a step towards a more environmentally benign process. organic-chemistry.org
Furthermore, the choice of solvent is a critical factor in green synthesis. The use of hazardous solvents like carbon disulfide, as mentioned in a classical synthesis, is now largely avoided. prepchem.com Modern research focuses on using safer solvents, including water, supercritical fluids, or fluorinated alcohols that can be recycled. nih.gov One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contribute to a more sustainable process by reducing solvent usage and waste generation. The development of one-pot sequential halogenation and cross-coupling reactions is an example of such an approach. nih.gov While specific green chemistry protocols for this compound are not detailed in the search results, the general trends in organic synthesis strongly suggest a move towards these more sustainable methodologies.
Biological Activities and Pharmacological Applications of 5 Bromo 4 Chlorosalicylanilide
Antimicrobial Efficacy of 5-Bromo-4'-chlorosalicylanilide
Halogenated salicylanilides are noted for their broad-spectrum antimicrobial properties. nih.gov The introduction of halogen atoms, such as bromine and chlorine, into the salicylanilide (B1680751) structure can significantly influence the compound's biological activity.
Antibacterial Spectrum and Potency
Salicylanilide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the reviewed literature, studies on closely related halogenated salicylanilides provide insights into its potential antibacterial spectrum. For instance, novel chloro-substituted salicylanilide derivatives have shown good bactericidal effects against Gram-positive strains. mdpi.com Some salicylanilide 4-(trifluoromethyl)benzoates have inhibited the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 0.49 μmol/L. mdpi.com In contrast, Gram-negative bacteria have generally shown much lower susceptibility to these compounds. mdpi.commdpi.com
Interactive Data Table: Antibacterial Activity of Salicylanilide Analogues
| Compound/Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Niclosamide (B1684120) | Staphylococcus aureus (MRSA) | 0.125 µg/mL | nih.gov |
| Oxyclozanide (B1678079) | Staphylococcus aureus (MRSA) | 0.5 µg/mL | nih.gov |
| Niclosamide | Enterococcus faecium | 0.25 µg/mL | nih.gov |
| Oxyclozanide | Enterococcus faecium | 2 µg/mL | nih.gov |
| Salicylanilide Carbamates | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.008–4 µg/mL | nih.gov |
Antifungal Properties and Applications
Salicylanilides and their derivatives have also been investigated for their antifungal activity. nih.gov The antifungal properties of these compounds are significant, with some derivatives showing potent activity against a range of fungal pathogens. mdpi.comnih.gov For example, certain salicylanilide esters with 4-(trifluoromethyl)benzoic acid have demonstrated higher susceptibility in moulds, with MICs ≥ 0.49 µmol/L, compared to yeasts (MIC ≥ 1.95 µmol/L). nih.gov The most susceptible fungal strains to some of these derivatives include Trichophyton mentagrophytes and Microsporum gypseum. nih.gov
Halogenated salicylanilides have been identified as inhibitors of fungal morphogenesis, biofilm formation, and host cell invasion in pathogenic yeasts like Candida albicans. nih.govresearchgate.net One of its analogues, Niclosamide, has been shown to exhibit both antifilamentation and antibiofilm activities against C. albicans and the multi-resistant yeast C. auris. nih.govresearchgate.net
Activity Against Resistant Microbial Strains
A significant aspect of the pharmacological profile of halogenated salicylanilides is their activity against drug-resistant microbial strains. The FDA-approved drug niclosamide and the veterinary drug oxyclozanide have displayed strong in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The MICs for niclosamide and oxyclozanide against MRSA, as well as vancomycin, linezolid, or daptomycin-resistant S. aureus clinical isolates, ranged from 0.0625-0.5 µg/mL and 0.125-2 µg/mL, respectively. nih.gov Furthermore, it has been observed that halogenated salicylanilides, like niclosamide, have a low mutation rate against MRSA, which is a significant advantage over some conventional antibiotics. google.com
The antivirulence activity of halogenated salicylanilides also extends to resistant fungal strains, including various resistant isolates of C. albicans. nih.govresearchgate.net
Other Reported Biological Activities of this compound Analogues
Beyond their antimicrobial effects, salicylanilide analogues have been explored for a variety of other biological activities. These compounds have been investigated for their potential as:
Anticancer agents: Many salicylanilides have been studied for their anticancer properties, with research indicating they may act through mechanisms such as the uncoupling of oxidative phosphorylation and inhibition of various signaling pathways in cancer cells. nih.gov
Epidermal Growth Factor Receptor (EGFR) inhibitors: Two series of novel salicylanilide derivatives were synthesized and evaluated as potential EGFR inhibitors, with some compounds showing strong inhibitory activity comparable to the positive control, gefitinib. drugbank.com
P2X1 receptor antagonists: Salicylanilide derivatives have been identified as potent and non-acidic antagonists of the P2X1 receptor, which has therapeutic potential for conditions like hyperactive bladder and inflammation. nih.gov
Anthelmintics: Halogenated salicylanilides have a long history of use in veterinary medicine as effective anthelmintic drugs against a variety of internal and external parasites. nih.govresearchgate.netaosis.co.za
Therapeutic Potential and Drug Discovery Implications
The diverse biological activities of salicylanilides, including this compound and its analogues, highlight their significant therapeutic potential. The ability of these compounds to combat drug-resistant microbes is of particular importance in the face of the growing challenge of antimicrobial resistance. nih.govnih.gov The exploration of salicylanilide derivatives as anticancer agents and inhibitors of specific cellular targets like EGFR opens up new avenues for drug discovery and development. nih.govdrugbank.com
The synthesis of new salicylanilide derivatives and prodrugs is an ongoing area of research aimed at improving their physicochemical properties and therapeutic efficacy. nih.govacs.org The development of salicylanilide ester prodrugs, for instance, is a strategy being explored to enhance the antimicrobial potential of these compounds. nih.gov
Comparative Pharmacological Studies with Reference Compounds
Comparative studies of salicylanilide derivatives with established drugs have provided valuable insights into their relative potency and spectrum of activity. For example, the in vitro activity of salicylanilide carbamates against MRSA was found to be comparable or even superior to vancomycin, a standard treatment for serious MRSA infections. nih.gov In studies evaluating salicylanilide 4-(trifluoromethyl)benzoates, their antibacterial properties were found to be comparable to standard drugs like isoniazid (B1672263) and benzylpenicillin for many strains, with the added benefit of no cross-resistance. mdpi.com
A comparative study on salicylanilide and its heterocyclic analogs indicated that N-heterocyclic substitution did not confer greater antimicrobial activity than substitution with a phenyl ring. epa.gov Such comparative analyses are crucial for understanding the structure-activity relationships of these compounds and for guiding the design of new and more effective therapeutic agents.
Structure Activity Relationship Sar Studies and Computational Modeling for 5 Bromo 4 Chlorosalicylanilide
Systematic SAR Investigations of 5-Bromo-4'-chlorosalicylanilide Derivatives
Systematic investigations into the structure-activity relationships of salicylanilides, the chemical class to which this compound belongs, have revealed critical insights into their mechanism of action. Salicylanilides are known to possess a wide range of biological activities, including anthelmintic, antimicrobial, and anticancer properties. researchgate.netnih.gov
The core structure of salicylanilide (B1680751) consists of a salicylic (B10762653) acid moiety linked to an aniline (B41778) ring via an amide bond. The biological activity of these compounds is highly dependent on the nature and position of substituents on both aromatic rings. For instance, halogenation has been identified as a key factor in enhancing the biological potency of these compounds. researchgate.net
The presence of a phenolic hydroxyl group on the salicylic acid ring is often considered essential for activity. It can form intramolecular hydrogen bonds, which influence the conformation of the molecule and its interaction with biological targets. mdpi.com Studies on various salicylanilide derivatives have shown that modifications to this core structure can significantly impact their therapeutic potential.
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of this compound are significantly influenced by its specific substitution pattern: a bromine atom at the 5-position of the salicylic acid ring and a chlorine atom at the 4'-position of the aniline ring.
The presence of electron-withdrawing groups, such as halogens, on the salicylanilide scaffold is a common feature among biologically active derivatives. nih.gov The position of these halogens is crucial. In many studies of salicylanilide derivatives, halogenation at the 5-position of the salicylic ring and the 4'-position of the aniline ring has been shown to be favorable for various biological activities, including antimicrobial and anticancer effects.
Research on related brominated compounds has demonstrated that the presence and position of the bromine atom can significantly affect antibacterial efficacy. nih.gov For example, in a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, the position of the bromo group influenced the antimicrobial and anticancer activities. nih.gov
The following table summarizes the impact of different substituents on the biological activity of various salicylanilide derivatives, providing a basis for understanding the role of the bromo and chloro groups in this compound.
| Compound/Derivative Class | Substituent Variation | Impact on Biological Activity | Reference |
| Halogenated Salicylanilides | Presence of halogens (Cl, Br) | Generally enhances antiparasitic activity. | researchgate.net |
| Salicylanilide Derivatives | Methylation of phenolic OH | Abolished inhibitory activity against EGFR, suggesting the importance of the "closed-ring" conformation. | mdpi.com |
| Brominated Benzohydrazides | Position of bromo group (3- or 4-) | Influenced antimicrobial and anticancer potency. | nih.gov |
| Bromophenol Derivatives | Number and position of bromo groups | Significantly affects antibacterial activity against S. aureus and MRSA. | nih.gov |
Computational Chemistry Approaches for Lead Optimization
Computational chemistry has become an indispensable tool in the optimization of lead compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide a deeper understanding of the molecular interactions driving biological activity.
QSAR studies are pivotal in correlating the physicochemical properties of a series of compounds with their biological activities. For halogenated compounds, QSAR models can elucidate the impact of electronic, steric, and hydrophobic parameters on their potency. aimspress.com
In studies of related halogenated compounds, QSAR models have successfully predicted their toxicities and biological activities. aimspress.com For instance, a QSAR study on halogenated aliphatic hydrocarbons highlighted the importance of descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), energy gap (Egap), molecular polarizability (α), and molar refractivity (MR) in determining toxicity. aimspress.com Similarly, QSAR models for halogen-substituted benzothiazoles have demonstrated the influence of the 3D distribution of atomic mass and polarizability on their antiproliferative activity. mdpi.com
These studies suggest that a QSAR model for this compound and its derivatives would likely reveal the critical role of its halogen substituents in its biological interactions.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This technique provides valuable insights into the binding mode and affinity of compounds like this compound with their biological targets.
For example, molecular docking studies on other brominated compounds have successfully identified potential binding sites and interactions with target enzymes. In a study of bromine-bearing Schiff bases, molecular docking was used to investigate their interaction with receptor tyrosine kinase FLT3, with one compound showing a better docking score than the known inhibitor gilteritinib. chemicalbook.com Similarly, docking studies of 4-anilinoquinazoline (B1210976) derivatives against DNA gyrase helped to rationalize their antibacterial activity. nih.gov
Docking studies of hydroxy-3-arylcoumarins against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase have also provided insights into their potential binding modes. mdpi.com These examples underscore the utility of molecular docking in understanding the target interactions of halogenated aromatic compounds.
Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target protein over time. This method allows for the assessment of the stability of the ligand-protein complex and can reveal conformational changes that are not apparent in static docking studies.
MD simulations have been effectively used to study the binding of various inhibitors to their target enzymes. mdpi.comrsc.org For instance, MD simulations of stilbene (B7821643) derivatives as reversible LSD1 inhibitors helped to explain differences in their activities by analyzing their interactions with the enzyme. mdpi.com In another study, MD simulations of a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) revealed the formation of stable complexes with its target, human kinase β (IKK-β). nih.gov
These simulations can provide a more accurate picture of the binding free energy and the key residues involved in the interaction, which is crucial for the rational design of more effective derivatives of this compound.
Predictive Modeling for Pharmacological Efficacy and Target Interactions
Predictive modeling, encompassing a range of computational techniques, plays a crucial role in forecasting the pharmacological efficacy and potential biological targets of compounds like this compound. These models leverage data from high-throughput screening and known compound-target interactions to make predictions for novel molecules.
Machine learning approaches, for example, have been used to create target-agnostic predictive models for anti-tubercular agents by training on data from whole-organism screens. nih.gov Such models can prioritize compounds for further experimental testing. Other predictive models focus on specific properties, such as the permeability of the mycobacterial cell wall, which is a critical factor for the efficacy of anti-tubercular drugs. mdpi.com
For salicylanilides, predictive models could be developed to forecast their activity against various targets, such as those involved in cancer or infectious diseases. By integrating data from SAR studies and computational modeling, it is possible to build robust predictive models that can guide the synthesis of new derivatives with improved pharmacological profiles.
Advanced Analytical Methodologies for 5 Bromo 4 Chlorosalicylanilide Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental in separating 5-Bromo-4'-chlorosalicylanilide from complex matrices and quantifying its presence. These techniques are characterized by their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of salicylanilides, including this compound. nih.govnih.gov The development of a stability-indicating HPLC method is critical for assessing the purity and degradation of the compound. ijtsrd.comnih.gov Such methods are designed to separate the active pharmaceutical ingredient from any process impurities and degradation products. chromatographyonline.com
A typical HPLC method for related compounds involves a reverse-phase column, such as a C18 or C8 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). nih.govnih.govmdpi.comresearchgate.net Detection is commonly achieved using a UV detector. nih.gov For instance, a method for determining phenolic and salicylanilide (B1680751) anthelmintics in milk utilized a C18 RP column with a mobile phase of acetonitrile and 0.02 mol/L ammonium acetate solution at pH 4.0. nih.gov The development process often involves optimizing parameters such as the mobile phase composition, pH, column type, flow rate, and column temperature to achieve the desired separation and sensitivity. ijtsrd.comnih.govresearchgate.net The goal is to obtain a method that is specific, linear, precise, and accurate. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reverse-Phase | nih.gov |
| Mobile Phase | Acetonitrile and 0.02 mol/L ammonium acetate solution (pH 4.0) | nih.gov |
| Detection | Ultraviolet (UV) Detector | nih.gov |
| Linear Range | 5-500 µg/kg | nih.gov |
| Limit of Detection (LOD) | 3 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 5 µg/kg | nih.gov |
Mass Spectrometry Coupled Techniques (e.g., SPE-UPLC-MS/MS)
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (MS/MS). researchgate.net Ultra-high-performance liquid chromatography (UPLC) systems, when combined with MS/MS, offer rapid and highly sensitive analysis. researchgate.net This is particularly valuable for detecting trace amounts of this compound in complex environmental or biological samples. bmuv.de
A common workflow involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by UPLC-MS/MS analysis. researchgate.netumb.edu For example, a method for analyzing phenolic and salicylanilide anthelmintics in animal tissues used acetonitrile-acetone extraction followed by purification on a MAX solid-phase extraction column. researchgate.net The analysis was then performed by HPLC-MS/MS in the negative multiple reaction monitoring (MRM) mode, which provides high specificity and reduces background noise. researchgate.net Such methods can achieve limits of detection in the low µg/kg range. researchgate.net
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for its detection and monitoring in various applications.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. researchgate.netuobasrah.edu.iq Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comrsc.org
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms. ruc.dk While specific NMR data for this compound is available from specialized databases, general principles of NMR interpretation are applied for its structural confirmation. chemicalbook.com For comparison, the NMR data of a related compound, 5-Chlorosalicylanilide, in DMSO-d6 shows characteristic chemical shifts for the aromatic and amide protons. chemicalbook.com The structural elucidation process often involves analyzing the chemical shifts, coupling constants, and integration of the peaks in the NMR spectra. rsc.orgruc.dk
| Technique | Observed Features | Reference |
|---|---|---|
| ¹H NMR (in DMSO-d6) | Aromatic protons, amide proton (NH), hydroxyl proton (OH) | rsc.orgchemicalbook.com |
| ¹³C NMR (in DMSO-d6) | Carbonyl carbon, aromatic carbons, carbons bearing substituents | rsc.orgchemicalbook.com |
UV-Visible Spectroscopy for Detection and Monitoring
UV-Visible spectroscopy is a widely used technique for the detection and quantification of compounds containing chromophores, such as this compound. msu.edu The presence of conjugated π systems in the molecule results in the absorption of UV or visible light at specific wavelengths. msu.edu
This compound as an Analytical Reagent and Substrate
Beyond being an analyte, this compound and its precursors can also serve as analytical reagents or substrates in various assays. For instance, derivatives of 5-bromosalicylaldehyde (B98134) are used as chromogenic reagents in the spectrophotometric determination of metal ions. researchgate.netexperimentjournal.com In one such method, 5-bromo salicylaldehyde (B1680747) isonicotinoyl hydrazone forms a colored complex with thorium(IV), allowing for its quantification. experimentjournal.com Another example is the use of 5-bromosalicylaldehyde thiosemicarbazone for the determination of iron(II). researchgate.net These applications highlight the utility of the 5-bromosalicyl- moiety in developing sensitive and selective analytical methods. The compound itself is also used as an analytical standard for the accurate quantification in various samples. chemimpex.com
Applications in Metal Ion Detection and Quantification
This compound is identified by chemical suppliers as a reagent with potential applications in the field of analytical chemistry for the detection and quantification of metal ions. chemimpex.comchemimpex.com The compound's structural features, specifically the hydroxyl and amide groups, are suggested to allow for the formation of stable complexes with various metal analytes, which is a foundational principle for many chemical sensors. chemimpex.com
However, a detailed review of published scientific literature reveals a lack of specific research studies that elaborate on this application. Key parameters that would be essential for its use as a quantitative reagent—such as which specific metal ions it can detect, its selectivity over other ions, the detection limits, and the conditions for analysis—are not available in the reviewed sources. While its potential is noted, there are no detailed research findings or established protocols for its use as a metal ion sensor.
Table 1: Status of this compound in Metal Ion Detection
| Parameter | Finding | Source |
| Stated Application | Reagent for metal ion detection and quantification. | chemimpex.com |
| Proposed Mechanism | Formation of stable complexes with metal analytes. | chemimpex.com |
| Specific Ions Detected | Not specified in available literature. | N/A |
| Quantitative Data | No published data on detection limits or selectivity. | N/A |
Use as Chromogenic Substrates for Enzyme Activity Detection
A thorough review of scientific literature indicates that this compound is not used as a chromogenic substrate for detecting the activity of enzymes such as β-galactosidase or α-galactosidase. This function is erroneously attributed to it, likely due to a name similarity with other halogenated compounds that are widely used for this purpose.
The established and correct chromogenic substrates for these enzymes are indolyl-based, not salicylanilide-based. The enzymatic cleavage of these substrates by galactosidases yields a colored product, enabling visual detection of enzyme activity.
For β-galactosidase activity , the standard substrate is 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside , commonly known as X-Gal . The enzyme cleaves the glycosidic bond in X-Gal, leading to the formation of an insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This reaction is a cornerstone of molecular biology for screening bacterial colonies in cloning experiments.
For α-galactosidase activity , a similar compound, 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) , is used as a chromogenic substrate. It functions on the same principle, producing a colored precipitate upon enzymatic cleavage, which is useful for detecting α-galactosidase activity, for instance, in yeast two-hybrid systems.
Table 2: Correct Chromogenic Substrates for Galactosidase Detection
| Enzyme | Correct Chromogenic Substrate | Abbreviation | Result of Enzymatic Cleavage |
| β-galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Insoluble Blue Precipitate |
| α-galactosidase | 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside | X-α-Gal | Colored Precipitate |
Therefore, the role of a chromogenic substrate for β-galactosidase and α-galactosidase is not a function of this compound.
Future Research Directions and Translational Perspectives for 5 Bromo 4 Chlorosalicylanilide
Exploration of Novel Biological Targets and Therapeutic Areas
Initially recognized for its antibacterial and antifungal properties, the therapeutic landscape for 5-Bromo-4'-chlorosalicylanilide is expanding. chemimpex.comdrugbank.comcymitquimica.com Current research is actively investigating its potential in a variety of other diseases.
Salicylanilides, as a class, have demonstrated a broad spectrum of biological effects, including anthelmintic and anticancer activities. nih.govmdpi.com The repositioning of existing drugs is a cost-effective and time-efficient strategy for developing new therapies. nih.gov For instance, related salicylanilides like niclosamide (B1684120), rafoxanide (B1680503), and oxyclozanide (B1678079) are being studied for their antiviral activity against adenovirus infections. nih.gov
The anticancer potential of salicylanilides is a particularly promising area of research. nih.gov Studies have shown that these compounds can modulate various signaling pathways implicated in cancer, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. nih.gov Furthermore, some salicylanilides have been identified as inhibitors of B-Raf V600E, a common mutation in several types of cancer. nih.gov The potential for this compound to act on these or other oncogenic pathways is a key area for future investigation.
Researchers are also exploring the potential of salicylanilides against other pathogens. For example, they have shown activity against Toxoplasma gondii and Onchocerca volvulus. mdpi.com The unique mechanism of action of some salicylanilides, such as the inhibition of mycobacterial isocitrate lyase, an enzyme absent in vertebrates, presents an attractive target for developing new antimycobacterial agents. mdpi.com
Development of Advanced Delivery Systems for this compound
A significant hurdle in the clinical application of this compound and other salicylanilides is their poor solubility and bioavailability. To address this, researchers are developing advanced drug delivery systems. These systems aim to enhance the therapeutic efficacy of the compound by improving its solubility, stability, and targeted delivery. mdpi.comdovepress.com
Examples of Advanced Delivery Systems Being Explored:
| Delivery System | Description | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. dovepress.com | Biocompatible, biodegradable, can improve drug solubility and stability, and can be targeted to specific tissues. dovepress.com |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nanometers. dovepress.com | Can enhance bioavailability, control drug release, and potentially cross the blood-brain barrier. dovepress.com |
| Cyclodextrin Complexes | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability. nih.govmdpi.com | Improves solubility and bioavailability of the encapsulated drug. nih.gov |
| Peptide Conjugates | Attaching the drug to a peptide carrier can enhance its internalization into target cells. acs.orgacs.org | Can improve targeting to specific cells or tissues, such as glioblastoma cells. acs.orgacs.org |
Temporarily masking the reactive hydroxyl group of salicylanilides can also improve their physicochemical properties, leading to better internalization and higher activity. acs.org The development of these advanced delivery systems is crucial for translating the in vitro potential of this compound into effective in vivo therapies.
Integration of this compound into Modern Drug Discovery Pipelines
The integration of this compound into modern drug discovery pipelines involves leveraging a combination of traditional and innovative techniques to optimize its therapeutic potential. This process encompasses several key stages, from initial screening to preclinical development.
A fundamental aspect of this integration is the use of structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for the compound's biological activity and optimize them to enhance potency and reduce off-target effects. nih.gov
Modern drug discovery also heavily relies on computational methods. Structure-based virtual screening and docking software can be used to identify potential biological targets and predict the binding affinity of this compound and its derivatives. nih.gov These in silico approaches can significantly accelerate the discovery process and reduce the number of compounds that need to be synthesized and tested in the lab.
Furthermore, the development of robust in vitro and in vivo models is essential for evaluating the efficacy and safety of new drug candidates. For instance, in the context of cancer, researchers use various cancer cell lines and animal models to assess the anticancer activity of salicylanilides. nih.gov
Emerging Methodologies and Technologies in Salicylanilide (B1680751) Research
The field of salicylanilide research is continuously evolving, driven by the adoption of new methodologies and technologies that provide deeper insights into their mechanisms of action and therapeutic potential.
Key Emerging Areas:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. This technology can be used to identify new salicylanilide derivatives with enhanced activity or novel therapeutic applications.
"Beyond Rule of Five" (bRo5) Drug Design: Traditional drug discovery has often been guided by Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound. However, many promising drug candidates, including some salicylanilides, fall "beyond the rule of five." nih.gov New approaches are being developed to design and optimize these bRo5 compounds for effective absorption. nih.gov
Combination Therapies: Research has shown that salicylanilides can act synergistically with other antibiotics to combat multidrug-resistant bacteria. nih.gov This approach of using combination therapies is a promising strategy to overcome antibiotic resistance. nih.gov
Advanced Analytical Techniques: The use of sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the stability and purity of new salicylanilide derivatives. acs.org
Addressing Challenges in Translational Research and Clinical Development
The path from a promising compound in the laboratory to a clinically approved drug is long and challenging. Translational research aims to bridge this gap, but it faces several hurdles.
A primary challenge is the "proof-of-concept" stage, where promising results from preclinical studies must be replicated in a way that is predictive of human response. nih.gov Data variability and the potential for bias in interpretation are significant concerns in the design and analysis of these studies. nih.gov
Navigating the complex and ever-changing regulatory landscape is another major obstacle. cytivalifesciences.com Researchers must adhere to stringent documentation practices and quality standards to gain approval for human trials. cytivalifesciences.com
Furthermore, scaling up production from the laboratory to a commercial scale presents significant logistical and technical challenges. cytivalifesciences.com Ensuring the quality and consistency of the final product is paramount.
Finally, non-scientific factors such as funding availability, intellectual property rights, and public support can also significantly impact the success of translational research. nih.govsigmaaldrich.com Overcoming these multifaceted challenges requires a collaborative and strategic approach involving scientists, clinicians, regulatory bodies, and industry partners.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-4'-chlorosalicylanilide, and how can reaction conditions be optimized for reproducibility?
- Methodology : Synthesis typically involves halogenation of salicylanilide derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane . Optimization requires factorial design experiments to test variables such as stoichiometry, solvent polarity, and reaction time . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Calculate impurity thresholds using area normalization .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion ([M+H]) and fragmentation patterns. Complement with FT-IR to identify functional groups (e.g., C-Br stretch at 550–600 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Conduct enzyme inhibition assays (e.g., tyrosine kinase or phosphatase targets) at varying concentrations (1–100 µM) in buffer systems (pH 7.4). Use positive controls (e.g., sodium orthovanadate for phosphatases) and measure IC values via kinetic fluorimetry . For cytotoxicity, employ MTT assays on HEK-293 or HeLa cell lines, ensuring triplicate replicates and ANOVA for statistical significance .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodology :
- Meta-Analysis : Aggregate data from independent studies and apply mixed-effects models to account for variability in cell lines, assay protocols, or solvent systems (e.g., DMSO vs. ethanol) .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins and validate with surface plasmon resonance (SPR) for kinetic parameters (K) .
Q. What computational strategies can predict this compound’s reactivity in novel synthetic pathways?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate electrophilic aromatic substitution pathways. Calculate activation energies (ΔG) for bromination/chlorination steps .
- Retrosynthetic Analysis : Use ChemAxon or Synthia to propose feasible routes, prioritizing atom economy and minimizing protecting-group strategies .
Q. How can scale-up challenges (e.g., low yield, byproduct formation) be mitigated in industrial-academic collaborations?
- Methodology :
- Process Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading). Use microreactors for continuous-flow synthesis to enhance mixing and heat transfer .
- Byproduct Analysis : Characterize impurities via LC-MS/MS and employ scavenger resins (e.g., QuadraPure™) during workup .
Q. What interdisciplinary applications exist for this compound beyond medicinal chemistry?
- Methodology :
- Materials Science : Test as a ligand in metal-organic frameworks (MOFs) via solvothermal synthesis. Characterize porosity via BET analysis and assess CO adsorption capacity .
- Environmental Chemistry : Investigate photodegradation pathways under UV irradiation (λ = 365 nm) using LC-TOF to identify breakdown products and ecotoxicity (Daphnia magna assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
